(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Description
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHOHHLZHKSMJQ-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between an aldehyde or ketone and an amine.
Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2-(methylamino)thiazol-5-yl group is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. In similar compounds, such as CHEMBL4100485 (PubChem CID: 122177129) , the thiazole ring undergoes reactions with electrophiles or nucleophiles at positions activated by substituents.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | Thiazole-alkylated derivatives | |
| Arylation | Pd catalysis, aryl boronic acid | Biaryl thiazole analogs |
For example, compound 13 (MDPI) demonstrated that electron-deficient thiazole rings participate in Suzuki coupling, forming biaryl structures critical for biological activity.
Tautomerism and Imine Reactivity
The imino group (C=N) in the (4-chlorophenyl)methoxyimino moiety exhibits tautomerism between enol-imine and keto-amine forms, influencing its reactivity. Analogous compounds like PubChem CID 9581767 show imines undergoing hydrolysis under acidic conditions to form carbonyl derivatives:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 1M HCl, reflux | Carboxylic acid and amine byproducts |
| Reduction | NaBH₄, MeOH | Secondary amine formation |
Condensation Reactions
The propan-1-one backbone and imine group enable condensation with hydrazines or amines. For instance, compound 35a (MDPI) formed hydrazones when reacted with substituted hydrazines, enhancing antiproliferative activity:
| Substrate | Product Activity | Key Finding |
|---|---|---|
| Hydrazine | Cytotoxic agents | Electron-withdrawing groups (e.g., Cl) improve stability |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophilic substitution to the para position. In PubChem CID 9581771 , chlorophenyl rings underwent nitration and sulfonation under standard conditions:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para to Cl |
| Sulfonation | SO₃/H₂SO₄ | meta to Cl |
Cyclization Reactions
The thiazole and propan-1-one moieties facilitate cyclization. Compound 35b (MDPI) formed fused heterocycles via intramolecular cyclization, a pathway applicable to the target compound:
Oxidation and Reduction Pathways
Scientific Research Applications
The compound “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous molecules. Key analogs include derivatives of thiazole, imino, and chlorophenyl-containing scaffolds.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Bioactivity The methylamino group in the target compound contrasts with the dimethylamino group in ’s analog. This difference may influence hydrogen-bonding capacity and metabolic stability, as tertiary amines (dimethylamino) are generally more lipophilic but less reactive than primary amines (methylamino) .
Role of the Thiazole Core Thiazole derivatives are known for diverse bioactivities. The target compound’s 1,3-thiazol-5-yl core is shared with and analogs, which exhibit antifungal and antiproliferative activities, respectively. The substitution pattern at position 2 (methylamino vs. phenyl in ) significantly alters target selectivity .
Imino vs. Thione Functional Groups The (E)-imino group in the target compound differs from the thione group in ’s thiazolidinone derivative. Imino groups are more basic and may participate in covalent interactions with biological targets, whereas thiones are redox-active and often associated with antioxidant effects .
Chlorophenyl Positioning
- The 4-chlorophenyl group in the target compound is para-substituted, unlike the 3-chlorophenyl group in . Para-substitution typically enhances steric accessibility for target binding compared to meta-substitution .
Theoretical and Computational Insights
- Electron Localization and Reactivity: The target compound’s imino group may act as an electron-deficient site, as predicted by the Electron Localization Function (ELF) . This property could facilitate interactions with nucleophilic residues in enzymes.
- Hardness and Electrophilicity : The absolute hardness (η) of the compound, calculated using Mulliken’s formula (η = ½(I − A)), is expected to be lower than that of ’s thione derivative, indicating higher electrophilicity and reactivity .
Biological Activity
The compound (3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is a synthetic organic molecule characterized by a complex structure that includes aromatic, thiazole, and imino groups. This structural diversity suggests potential biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name for this compound is (3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one , and its chemical formula is . The presence of the thiazole ring and the chlorophenyl group are particularly noteworthy due to their known biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological properties, including:
- Anticancer Activity : Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The structural components of thiazoles can contribute to antibacterial and antifungal activities. Studies have indicated that similar thiazole-containing compounds exhibit varying degrees of effectiveness against a spectrum of microbial species .
- Enzyme Inhibition : Some thiazole derivatives act as inhibitors for specific enzymes, which can be leveraged in drug development for conditions like cancer or bacterial infections .
The biological activity of this compound may be attributed to:
- Interference with Cellular Processes : The compound's ability to bind to specific proteins or enzymes can disrupt normal cellular functions, leading to apoptosis in cancer cells or inhibition of microbial growth.
- Structure-Activity Relationship (SAR) : Research on similar compounds suggests that the substitution patterns on the phenyl and thiazole rings significantly influence their biological activities. For instance, the presence of electron-donating groups can enhance anticancer efficacy .
Case Studies
Several studies have explored the biological activities of thiazole derivatives that share structural similarities with our compound:
- Cytotoxicity Against Cancer Cells : A study reported that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .
- Antibacterial Activity : Another investigation demonstrated that thiazole-based compounds showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how modifications at different positions on the thiazole ring could optimize antimicrobial properties .
Data Tables
Here is a summary table comparing the biological activities of several related compounds:
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of (3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including thiazole ring formation and imine functionalization. Key strategies include:
- Thiazole Core Synthesis : Use cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile. Catalysts like H2SO4 or p-toluenesulfonic acid can accelerate ring closure .
- Imine Formation : Optimize the reaction between the thiazole-amine intermediate and 4-chlorophenylmethoxy aldehyde. Steric hindrance from the bulky thiazole group may require elevated temperatures (70–90°C) and anhydrous conditions to drive the equilibrium .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the E-isomer preferentially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
